4-isocyanato-2,3-dihydrofuran
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Overview
Description
4-isocyanato-2,3-dihydrofuran is an organic compound with the molecular formula C5H5NO2. It contains a five-membered ring structure with an isocyanate group (N=C=O) and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-isocyanato-2,3-dihydrofuran can be synthesized through several methods:
Phosgenation of Amines: One common method involves the reaction of an amine with phosgene (COCl2) to form the isocyanate group.
Addition of Isocyanic Acid to Alkenes: Another method involves the addition of isocyanic acid (HNCO) to alkenes, which can yield the desired isocyanate compound.
Rearrangement Reactions: Various rearrangement reactions, such as the Curtius rearrangement and the Hofmann rearrangement, can also be used to produce isocyanates from acyl azides and amides, respectively.
Industrial Production Methods
Industrial production of this compound typically involves the phosgenation of amines due to its efficiency and scalability. Special precautions are required due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
4-isocyanato-2,3-dihydrofuran undergoes several types of chemical reactions:
Nucleophilic Addition: The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reaction with water leads to the formation of amines and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to form amines and carbon dioxide.
Oxidizing Agents: Such as molecular oxygen and peroxides, used in oxidation reactions.
Major Products Formed
Urethanes and Ureas: Formed from nucleophilic addition reactions with alcohols and amines.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Oxidized Furans: Various products formed from oxidation reactions.
Scientific Research Applications
4-isocyanato-2,3-dihydrofuran has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes and other polymers.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-isocyanato-2,3-dihydrofuran involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4-isocyanato-2,3-dihydrofuran can be compared with other isocyanates and dihydrofurans:
Properties
CAS No. |
1028254-02-5 |
---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-isocyanato-2,3-dihydrofuran |
InChI |
InChI=1S/C5H5NO2/c7-4-6-5-1-2-8-3-5/h3H,1-2H2 |
InChI Key |
KYTBSRDVUVYEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C1N=C=O |
Purity |
95 |
Origin of Product |
United States |
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